molecular formula C17H20FO4P B8566044 Phosphonic acid, [(4-fluoro-3-phenoxyphenyl)methyl]-, diethyl ester CAS No. 89765-32-2

Phosphonic acid, [(4-fluoro-3-phenoxyphenyl)methyl]-, diethyl ester

Cat. No. B8566044
CAS RN: 89765-32-2
M. Wt: 338.31 g/mol
InChI Key: QOZMLWPEWAOZBY-UHFFFAOYSA-N
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Patent
US06646166B1

Procedure details

A mixture of 4-fluoro-3-phenoxybenzyl bromide (28.1 g, 100 mmol) and triethyl phosphite (18.27 g, 110 mmol) is heated at 90° C. for 30 minutes while allowing some low boiling materials to distill off. The resultant mixture is heated at 140° C. for 3.5 hours and distilled at 120° C./2 mmHg to give the title product as a syrup (32.1 g, 95% yield) which is identified by 1H and 19F NMR spectral analyses.
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
18.27 g
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][C:3]=1[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[P:17]([O:24]CC)([O:21][CH2:22][CH3:23])[O:18][CH2:19][CH3:20]>>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][P:17](=[O:24])([O:21][CH2:22][CH3:23])[O:18][CH2:19][CH3:20])=[CH:4][C:3]=1[O:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
28.1 g
Type
reactant
Smiles
FC1=C(C=C(CBr)C=C1)OC1=CC=CC=C1
Name
Quantity
18.27 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
to distill off
TEMPERATURE
Type
TEMPERATURE
Details
The resultant mixture is heated at 140° C. for 3.5 hours
Duration
3.5 h
DISTILLATION
Type
DISTILLATION
Details
distilled at 120° C./2 mmHg

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(CP(OCC)(OCC)=O)C=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32.1 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.